molecular formula C9H18 B1585257 1,1,3-Trimethylcyclohexane CAS No. 3073-66-3

1,1,3-Trimethylcyclohexane

Cat. No.: B1585257
CAS No.: 3073-66-3
M. Wt: 126.24 g/mol
InChI Key: PYOLJOJPIPCRDP-UHFFFAOYSA-N
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Description

1,1,3-Trimethylcyclohexane (C₉H₁₈, CAS 3073-66-3) is a branched alicyclic hydrocarbon characterized by three methyl groups substituted at the 1, 1, and 3 positions of a cyclohexane ring. Its molecular structure confers unique physicochemical properties, including a density of 0.765 g/cm³, boiling point of 138.5°C, and flash point of 25.2°C . It is widely utilized in fuel formulations, polymer degradation studies, and as a conserved marker in biodegradation assays due to its resistance to microbial breakdown .

Preparation Methods

Alkylation of Cyclohexane with Methylating Agents

Overview:
One of the most common laboratory and industrial methods to prepare 1,1,3-trimethylcyclohexane involves the alkylation of cyclohexane using methylating agents. This process introduces methyl groups selectively at the 1 and 3 positions on the cyclohexane ring.

Typical Procedure:

  • Cyclohexane is reacted with methyl iodide (CH₃I) or other methyl donors.
  • A strong base such as sodium hydride (NaH) is employed to facilitate the deprotonation and subsequent alkylation.
  • Reaction conditions are carefully controlled to favor substitution at the desired positions.

Reaction Conditions:

  • Temperature: Controlled to optimize selectivity (often ambient to moderate heating).
  • Solvent: Typically aprotic solvents to stabilize intermediates.
  • Stoichiometry: Molar ratios adjusted to favor trimethylation.

Advantages:

  • Straightforward and scalable.
  • Allows control over substitution pattern by adjusting reaction parameters.

Catalytic Hydrogenation of 1,1,3-Trimethylcyclohexene Precursors

Overview:
Industrial production often employs catalytic hydrogenation starting from unsaturated precursors such as 1,1,3-trimethylcyclohexene. This method saturates the double bond, yielding the fully saturated this compound.

Catalysts Used:

  • Palladium (Pd)
  • Platinum (Pt)

Reaction Conditions:

  • High pressure hydrogen atmosphere.
  • Elevated temperatures to enhance reaction rates.
  • Solvent or neat conditions depending on scale.

Advantages:

  • High purity product due to selective hydrogenation.
  • Efficient for large-scale industrial synthesis.

Industrial Preparation of Related Compounds: Insights from Organo-Peroxide Synthesis

While direct preparation of this compound is primarily through alkylation and hydrogenation, industrial processes for related trimethylcyclohexane derivatives provide useful methodological insights.

Case Study: Preparation of 1,1-bis(t-butyl peroxy)-3,3,5-trimethylcyclohexane

  • This compound is synthesized via acid-catalyzed oxidation of 3,3,5-trimethylcyclohexanone with tert-butyl hydroperoxide in the presence of sulfuric acid.
  • The process involves careful control of reaction temperature (5–30 °C), stirring speed, and molar ratios.
  • Recycling of sulfuric acid-containing aqueous phases improves raw material efficiency and reduces waste.
  • Post-reaction treatment includes alkali washing, water scrubbing, drying, and filtering to obtain the final product.

Though this process targets a different compound, the principles of controlled reaction conditions, catalyst use, and waste minimization are applicable to the preparation of this compound and its derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Industrial Applicability
Alkylation of Cyclohexane Cyclohexane, methyl iodide, sodium hydride Selective methylation, scalable Suitable for lab and industrial
Catalytic Hydrogenation 1,1,3-Trimethylcyclohexene, Pd or Pt catalyst, H₂ High purity, efficient saturation Widely used in industry
Acid-Catalyzed Oxidation (Related) 3,3,5-Trimethylcyclohexanone, tert-butyl hydroperoxide, H₂SO₄ Environmental protection via recycling, cost-effective Industrial organo-peroxide synthesis

Research Findings and Analytical Techniques

  • Physicochemical Characterization:
    Density (approx. 0.765 g/cm³ at 25 °C), boiling point (~136.6 °C at 760 mmHg), and aqueous solubility are determined using densitometry, fractional distillation, and shake-flask methods respectively.

  • Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS) with non-polar capillary columns and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for confirming structure and purity. NMR at 76.77 MHz can distinguish stereoisomers effectively.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of fully saturated hydrocarbons

    Substitution: Formation of halogenated cyclohexanes

Scientific Research Applications

Organic Chemistry

TMC serves as a versatile solvent and reagent in organic synthesis. Its hydrophobic nature makes it suitable for reactions involving lipid membranes and hydrophobic interactions. It is utilized in various chemical reactions including:

  • Oxidation: Producing ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Generating fully saturated hydrocarbons through hydrogenation.
  • Substitution Reactions: Halogenation processes replacing hydrogen atoms with halogens.

Biological Studies

In biological research, TMC is employed to study lipid membranes due to its non-polar characteristics. Its interaction with biological membranes can influence membrane fluidity and permeability, making it relevant for studies on drug delivery systems where hydrophobic compounds are necessary.

Petroleum Analysis

TMC is a significant component in gasoline fractions derived from certain crude oils. For example:

  • It constitutes approximately 7.4% of the gasoline fraction in Karamai crude oil.
  • The ratio of TMC to other trimethylcyclohexane isomers is investigated as an indicator for tracing petroleum hydrocarbon sources, particularly in environmental contamination studies.

Environmental Investigations

The ratios of TMC isomers can serve as biomarkers for tracing petroleum contamination in environmental samples due to their resistance to biodegradation and similar solubility properties .

Case Studies

Case Study 1: Drug Delivery Systems
Research has explored TMC's potential in drug delivery due to its ability to encapsulate hydrophobic drugs effectively. A study indicated that TMC derivatives could enhance the solubility and bioavailability of poorly soluble drugs, making them promising candidates for pharmaceutical formulations.

Case Study 2: Environmental Monitoring
In environmental science, TMC's presence in soil and water samples has been analyzed to assess petroleum contamination. A study demonstrated that specific ratios of TMC to other hydrocarbons could reliably indicate the source of contamination and assist in remediation efforts.

Mechanism of Action

The mechanism of action of 1,1,3-trimethylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its non-polar nature allows it to interact with lipid membranes and other hydrophobic molecules, influencing their structure and function. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Physical and Thermodynamic Properties

The substitution pattern of methyl groups significantly influences boiling points, densities, and conformational stability. Key comparisons include:

Compound Boiling Point (°C) Density (g/cm³) Strain Energy (kJ/mol) Key Structural Feature
1,1,3-Trimethylcyclohexane 138.5 0.765 5.4 (axial strain) 1,1,3-substitution
1,1,4-Trimethylcyclohexane ~135 - - 1,1,4-substitution
1-Ethyl-1-methylcyclohexane ~145.6 - - Ethyl group at position 1
Propylcyclohexane ~160.3 - - Linear propyl substituent
  • Conformational Stability : The chair conformation of this compound minimizes steric strain compared to its 1,2,3-isomer. Axial methyl groups in less stable conformers increase strain energy by 5.4 kJ/mol .
  • Branching Effects : Branched analogs like 1-ethyl-1-methylcyclohexane exhibit higher boiling points than this compound due to increased molecular weight and surface area .

Chemical Stability and Reactivity

Biodegradation Resistance

This compound is highly recalcitrant under anaerobic and aerobic conditions, making it a reliable conserved marker in biodegradation studies. In contrast, cyclohexane and cyclopentane degrade rapidly via microbial co-metabolism .

Thermal Degradation

In supercritical water liquefaction of plastics, this compound forms predominantly among alicyclic compounds, while 1,3,5-trimethylcyclohexane and xylene dominate aromatic products . Its stability under high-temperature conditions (e.g., 450°C) suggests resistance to retro-aldol and hydrocracking reactions compared to linear alkanes .

Industrial and Environmental Presence

Environmental Monitoring

Isomer ratios (e.g., 1,1,3-/1,2,4-trimethylcyclohexane) serve as tracers for subsurface hydrocarbon contamination. These ratios remain stable due to similar solubility and volatility, unlike degradable linear alkanes .

Structural Isomerism and Functional Derivatives

Comparison with Trimethylbenzene Analogs

  • Aromatic vs. Alicyclic : Mesitylene (1,3,5-trimethylbenzene) is more abundant in pyrolysis oils than this compound, reflecting aromatic stabilization energy .
  • Functionalized Derivatives: Isophorone diisocyanate, containing a this compound moiety, demonstrates higher chemical reactivity than non-branched cyclohexane derivatives in polyurethane synthesis .

Biological Activity

1,1,3-Trimethylcyclohexane (TMC) is a cyclic hydrocarbon with the molecular formula C9_9H18_{18} and a molecular weight of approximately 126.24 g/mol. This compound is of interest in various fields, including organic chemistry and environmental science, due to its unique structural properties and potential biological activities. This article explores the biological activity of TMC, including its chemical behavior, potential applications, and relevant case studies.

Chemical Structure and Properties

TMC is characterized by its three methyl groups attached to a cyclohexane ring. The structural formula can be represented as follows:

C9H18 1 1 3 Trimethylcyclohexane \text{C}_9\text{H}_{18}\quad \text{ 1 1 3 Trimethylcyclohexane }

The IUPAC Standard InChIKey for TMC is PYOLJOJPIPCRDP-UHFFFAOYSA-N . The presence of multiple methyl groups enhances its hydrophobicity and influences its interactions with biological systems.

1. Solubility and Environmental Impact

TMC exhibits low solubility in water but is soluble in organic solvents. This property affects its bioavailability and potential toxicity in aquatic environments. A study indicated that TMC has a solubility of approximately 0.037 g/L in water . Its presence in air samples has been documented, indicating its volatility and potential for atmospheric reactions .

2. Toxicity Studies

Research on the toxicity of TMC is limited but suggests that it may exhibit low toxicity to aquatic organisms. A report on volatile organic compounds (VOCs) indicated that TMC contributes minimally to air pollution from solvent use, with emission factors varying across different sectors such as wood preservation and textile coating .

Sector Emission Factor (%)
Wood Preservation0.071
Rubber Processes0.159
Textile Coating0.240
Household Products0.018

3. Potential Biological Applications

While direct studies on the pharmacological effects of TMC are scarce, its structural analogs have been investigated for various biological activities. For instance, compounds with similar cyclic structures have shown antimicrobial properties . The potential for TMC to act as a solvent or carrier in drug formulations could also be explored further.

Case Study 1: Air Quality Monitoring

A study conducted on air samples from industrial areas identified TMC among other VOCs using gas chromatography techniques. The results highlighted the presence of TMC as a significant component of air pollution linked to industrial emissions .

Case Study 2: Environmental Behavior

In another research project focusing on the distribution of complex chemicals in oil-water systems, TMC was analyzed for its behavior in different environmental conditions. The findings suggested that TMC's hydrophobic nature leads to its accumulation in organic phases rather than aqueous phases, which could have implications for environmental remediation strategies .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine key physicochemical properties of 1,1,3-trimethylcyclohexane such as density, boiling point, and aqueous solubility?

  • Methodological Answer :

  • Density : Measure using a calibrated densitometer at 25°C, as reported in literature (0.765 g/cm³) .
  • Boiling Point : Determine via fractional distillation under standard atmospheric pressure (760 mmHg), yielding 136.6°C .
  • Aqueous Solubility : Conduct shake-flask experiments at 25°C, with solubility reported as 1.402×1051.402 \times 10^{-5} mol/L (1.77×1031.77 \times 10^{-3} g/L) .
  • Validation requires triplicate measurements and comparison with computational models (e.g., group contribution methods).

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex hydrocarbon mixtures?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar capillary columns (e.g., DB-5) for separation, with quantification via internal standards (e.g., deuterated alkanes) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR with broadband decoupling to resolve structural features. For example, 2H^{2}\text{H} NMR at 76.77 MHz can differentiate stereoisomers in neat liquids .
  • Calibration curves and spiked recovery experiments ensure accuracy in complex matrices.

Advanced Research Questions

Q. How is this compound utilized as a conserved marker in anaerobic biodegradation studies, and what methodological considerations are critical for data interpretation?

  • Methodological Answer :

  • Conserved Marker Role : Due to its resistance to biodegradation, it serves as a reference compound to calculate % loss of other hydrocarbons using the formula:
    %Loss=(A0/C0As/Cs)A0/C0×100\% \text{Loss} = \frac{(A_0/C_0 - A_s/C_s)}{A_0/C_0} \times 100

where AA = target analyte and CC = conserved compound (this compound) .

  • Key Considerations :
  • Ensure homogeneous sediment distribution to minimize subsampling variability.
  • Validate against alternative conserved markers (e.g., 2,2,3,3-tetramethylbutane) for consistency.

Q. How do computational approaches like the quadratic indices method predict the boiling points of cycloalkanes such as this compound, and how do these predictions compare with experimental data?

  • Methodological Answer :

  • Quadratic Indices : Calculate atomic-level topological descriptors to model boiling points. For this compound, the predicted boiling point is 137.22°C (vs. experimental 136.6°C), with a deviation of -0.59°C .
  • Validation : Compare predictions across multiple isomers (e.g., 1,1,4-trimethylcyclohexane) to assess model robustness. Discrepancies >3°C may indicate stereochemical or branching effects .

Q. What experimental protocols are employed in NMR spectroscopy to resolve structural features of this compound, particularly in differentiating stereoisomers?

  • Methodological Answer :

  • Spectral Acquisition : Use 2H^{2}\text{H} NMR at 76.77 MHz with broad-band decoupling and Lorentzian-to-Gaussian line-shape transformations to enhance resolution .
  • Selective Decoupling : Assign proton environments by associating 1H^{1}\text{H} and 13C^{13}\text{C} peaks through selective decoupling experiments.
  • Isomer Differentiation : Compare chemical shifts and coupling constants with known stereoisomers (e.g., cis,cis,cis-1,3,5-trimethylcyclohexane) .

Q. What factors influence the formation of this compound during catalytic hydrocracking of bio-oils, and how can reaction conditions be optimized to study its yield?

  • Methodological Answer :

  • Catalyst Design : Use Ni-Zn/HZSM-5 catalysts to promote dehydrocyclization and isomerization of long-chain alkanes (e.g., C17–C24) into cycloalkanes .
  • Reaction Optimization :
  • Temperature: 300–400°C to balance cracking and cyclization.
  • Pressure: Moderate hydrogen pressure (20–50 bar) to suppress coking.
  • Yield Analysis : Quantify via GC-MS, with reported yields of 2.36% in bio-oil hydrocracking products .

Properties

IUPAC Name

1,1,3-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
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InChI Key

PYOLJOJPIPCRDP-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCC(C1)(C)C
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID60858746
Record name 1,1,3-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1,3-Trimethylcyclohexane
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CAS No.

3073-66-3
Record name 3,3,5-Trimethylcyclohexane
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Retrosynthesis Analysis

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